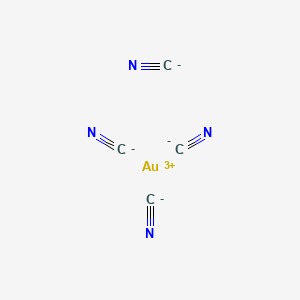![molecular formula C13H13IO4S B1195804 [Hydroxy(tosyloxy)iodo]benzène CAS No. 27126-76-7](/img/structure/B1195804.png)
[Hydroxy(tosyloxy)iodo]benzène
Vue d'ensemble
Description
[Hydroxy(tosyloxy)iodo]benzene, also known as Koser’s reagent, is a hypervalent iodine compound widely used in organic synthesis. It is a versatile reagent for the phenyliodination and oxytosylation of various organic substrates. The compound is known for its ability to facilitate the formation of α-tosyloxyketones from ketones and 1,2-ditosyloxyalkanes from alkenes via syn addition .
Applications De Recherche Scientifique
[Hydroxy(tosyloxy)iodo]benzene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including α-azido ketones and β-benzocycloalkenones
Medicine: It is used in the synthesis of compounds with potential medicinal properties.
Industry: It is utilized in industrial processes for the production of fine chemicals and advanced materials.
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Hydroxy(tosyloxy)iodobenzene plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating oxidative transformations. For instance, hydroxy(tosyloxy)iodobenzene is known to react with ketones to form α-tosyloxyketones and with alkenes to form 1,2-ditosyloxyalkanes via syn addition . These interactions are crucial for the synthesis of complex organic molecules and the modification of biomolecules in biochemical research.
Cellular Effects
Hydroxy(tosyloxy)iodobenzene influences various cellular processes through its oxidative capabilities. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying key biomolecules. For example, the oxidative properties of hydroxy(tosyloxy)iodobenzene can lead to the formation of reactive oxygen species (ROS), which in turn can activate or inhibit specific signaling pathways . Additionally, the compound’s ability to modify proteins and nucleic acids can result in changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of hydroxy(tosyloxy)iodobenzene involves its ability to act as an oxidizing agent. It exerts its effects by transferring oxygen atoms to target molecules, leading to the formation of oxidized products. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of oxygen atoms . Hydroxy(tosyloxy)iodobenzene can also participate in enzyme inhibition or activation by modifying the active sites of enzymes or altering their conformation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxy(tosyloxy)iodobenzene can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a dark, cool environment . Prolonged exposure to light or heat can lead to its degradation, reducing its effectiveness as an oxidizing agent. Long-term studies have shown that hydroxy(tosyloxy)iodobenzene can have sustained effects on cellular function, particularly in in vitro settings where it is used to induce oxidative stress .
Dosage Effects in Animal Models
The effects of hydroxy(tosyloxy)iodobenzene vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may be beneficial for studying cellular responses to oxidative damage . At high doses, hydroxy(tosyloxy)iodobenzene can cause significant toxicity, leading to cell death and tissue damage. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .
Metabolic Pathways
Hydroxy(tosyloxy)iodobenzene is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes such as oxidases and peroxidases, facilitating the oxidation of substrates . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular metabolism. For example, the oxidation of alcohols and aldehydes by hydroxy(tosyloxy)iodobenzene can influence the levels of these metabolites in metabolic pathways .
Transport and Distribution
Within cells and tissues, hydroxy(tosyloxy)iodobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, hydroxy(tosyloxy)iodobenzene may be transported into cells via specific transporters and subsequently distributed to organelles where it exerts its oxidative effects.
Subcellular Localization
The subcellular localization of hydroxy(tosyloxy)iodobenzene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, hydroxy(tosyloxy)iodobenzene may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of hydroxy(tosyloxy)iodobenzene is essential for elucidating its role in cellular processes.
Méthodes De Préparation
[Hydroxy(tosyloxy)iodo]benzene can be synthesized through several methods. One common synthetic route involves the reaction of iodobenzene with m-chloroperbenzoic acid (MCPBA) and p-toluenesulfonic acid (PTSA) in the presence of a catalytic amount of iodobenzene. This reaction yields the desired product in high yields . Another method involves the use of tert-butylbenzene and MCPBA in a mixture of acetonitrile and 2,2,2-trifluoroethanol, which forms 4-tert-butyl-1-iodobenzene that is subsequently converted into hydroxy(tosyloxy)iodobenzene .
Analyse Des Réactions Chimiques
[Hydroxy(tosyloxy)iodo]benzene undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the conversion of ketones to α-tosyloxyketones.
Substitution: It can mediate the substitution of vinyl halides to form α-halo ketones.
Cyclization: It is used in the oxidative cyclization of homoallylic alcohols to form tetrahydrofurans.
Common reagents used in these reactions include MCPBA, PTSA, and sodium azide. The major products formed from these reactions are α-tosyloxyketones, α-halo ketones, and tetrahydrofurans .
Comparaison Avec Des Composés Similaires
[Hydroxy(tosyloxy)iodo]benzene is compared with other hypervalent iodine reagents such as iodobenzene diacetate, bis(trifluoroacetoxy)iodobenzene, and [hydroxy(mesyloxy)]iodobenzene. These compounds share similar oxidizing properties but differ in their reactivity and stability. For example, bis(trifluoroacetoxy)iodobenzene is more stable and can be used in reactions without decomposition up to higher temperatures compared to hydroxy(tosyloxy)iodobenzene .
Similar compounds include:
- Iodobenzene diacetate
- Bis(trifluoroacetoxy)iodobenzene
- [Hydroxy(mesyloxy)]iodobenzene
[Hydroxy(tosyloxy)iodo]benzene stands out due to its unique ability to facilitate the formation of α-tosyloxyketones and its versatility in various organic transformations .
Propriétés
IUPAC Name |
[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIUKPUCKCECPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315359 | |
| Record name | [Hydroxy(tosyloxy)iodo]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27126-76-7 | |
| Record name | [Hydroxy(tosyloxy)iodo]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27126-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Hydroxy(4-toluenesulfonato)iodo)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27126-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [Hydroxy(tosyloxy)iodo]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [Hydroxy(tosyloxy)iodo]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (HYDROXY(4-TOLUENESULFONATO)IODO)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EOA97B14A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydroxy(tosyloxy)iodobenzene functions as an electrophilic oxidant, primarily targeting electron-rich functional groups like alkenes, alkynes, and heteroatoms. The tosyloxy group acts as a good leaving group, facilitating the transfer of the electrophilic iodine(III) species to the substrate. This interaction often leads to the formation of reactive intermediates, such as iodonium ions or radical species, which undergo further transformations depending on the reaction conditions and substrates involved. For example, HTIB can mediate oxidative rearrangements, cyclizations, and functional group interconversions. [, , , ]
A: Hydroxy(tosyloxy)iodobenzene has the molecular formula C13H11IO5S and a molecular weight of 406.19 g/mol. Its structure consists of an iodine(III) center connected to a phenyl ring, a hydroxyl group, and a tosyloxy group. While the provided abstracts don't offer specific spectroscopic data, key characterization techniques would include NMR (1H and 13C), IR spectroscopy to identify functional groups, and potentially mass spectrometry for molecular weight confirmation. [, ]
A: While HTIB is primarily used as a stoichiometric reagent, it can participate in catalytic cycles in the presence of suitable oxidants. For instance, HTIB mediates the oxidative rearrangement of arylalkenes to α-aryl ketones in methanol. [] It also enables the synthesis of geminal β,β-ditosyloxy ketones from α,β-unsaturated ketones in a polar aprotic solvent through an oxidative rearrangement involving 1,2-aryl migration. [] Additionally, HTIB serves as a mild and effective reagent for the direct oxidative conversion of alcohols, aldehydes, and amines into nitriles in the presence of ammonium acetate. []
A: Although the provided abstracts lack specific details on computational studies, density functional theory (DFT) calculations could be valuable for investigating the mechanism of HTIB-mediated reactions, understanding the nature of intermediates, and predicting reactivity trends based on electronic and steric factors. []
A: While the abstracts don't delve into formulation strategies, optimizing reaction conditions (solvent, temperature, additives) is crucial for maximizing HTIB stability and reactivity. [, , ]
A: Yes, several other hypervalent iodine reagents, such as iodobenzene diacetate (IBD), Dess-Martin periodinane (DMP), and 2-iodoxybenzoic acid (IBX), can be employed for similar oxidative transformations. The choice of reagent often depends on factors like substrate compatibility, reaction conditions, and desired selectivity. [, , , ]
ANone: While the provided abstracts do not address recycling or waste management, it's crucial to handle HTIB and its byproducts responsibly. Consulting relevant safety data sheets and adhering to local regulations for chemical waste disposal is essential.
ANone: Essential resources include access to well-equipped synthetic chemistry laboratories with facilities for handling air- and moisture-sensitive reagents, characterization techniques like NMR and IR spectroscopy, and appropriate safety equipment. Collaboration with researchers experienced in organoiodine chemistry can significantly benefit research endeavors.
A: The development of HTIB by Daniel Koser in the 1970s marked a significant milestone in hypervalent iodine chemistry. Since then, extensive research has explored its applications in various organic transformations. Key contributions include the discovery of novel reactions, optimization of reaction conditions, and elucidation of reaction mechanisms involving HTIB. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,3S,5R,8S,9S,10S,13S,14S,17R)-1,3,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B1195732.png)






